5-Bromo-1,2-dimethoxy-3-(methoxymethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-1,2-dimethoxy-3-(methoxymethyl)benzene: is an organic compound with the molecular formula C10H13BrO3 It is a derivative of benzene, where the benzene ring is substituted with bromine, methoxy, and methoxymethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1,2-dimethoxy-3-(methoxymethyl)benzene typically involves the bromination of 1,2-dimethoxy-3-(methoxymethyl)benzene. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: 5-Bromo-1,2-dimethoxy-3-(methoxymethyl)benzene can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy and methoxymethyl groups can be oxidized under specific conditions to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the methoxy groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines in the presence of a suitable solvent and base.
Reduction: Reagents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products such as 5-amino-1,2-dimethoxy-3-(methoxymethyl)benzene or 5-thio-1,2-dimethoxy-3-(methoxymethyl)benzene.
Oxidation Products: Products like 5-bromo-1,2-dimethoxy-3-(formyl)methylbenzene or 5-bromo-1,2-dimethoxy-3-(carboxyl)methylbenzene.
Reduction Products: Products such as 1,2-dimethoxy-3-(methoxymethyl)benzene or 5-bromo-1,2-dimethoxybenzene.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Bromo-1,2-dimethoxy-3-(methoxymethyl)benzene is used as an intermediate in the synthesis of various organic compounds. It is particularly valuable in the development of pharmaceuticals and agrochemicals due to its reactivity and functional groups .
Biology: In biological research, this compound can be used to study the effects of brominated aromatic compounds on biological systems. It may serve as a model compound for investigating the metabolism and toxicity of similar substances .
Medicine: Its unique structure allows for the exploration of novel therapeutic targets .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, dyes, and polymers. Its reactivity makes it a valuable building block for various industrial processes .
Wirkmechanismus
The mechanism of action of 5-Bromo-1,2-dimethoxy-3-(methoxymethyl)benzene involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For example, in medicinal chemistry, the compound may inhibit or activate certain enzymes, leading to therapeutic effects. The bromine atom and methoxy groups play crucial roles in its binding affinity and selectivity towards these targets .
Vergleich Mit ähnlichen Verbindungen
1-Bromo-3,5-dimethoxybenzene: This compound is similar in structure but lacks the methoxymethyl group, which may result in different reactivity and applications.
5-Bromo-1,3-dimethoxybenzene: Another similar compound with a different substitution pattern on the benzene ring, leading to variations in chemical behavior.
Uniqueness: 5-Bromo-1,2-dimethoxy-3-(methoxymethyl)benzene is unique due to the presence of both methoxy and methoxymethyl groups, which provide distinct electronic and steric effects. These features influence its reactivity and make it a versatile intermediate in organic synthesis .
Eigenschaften
Molekularformel |
C10H13BrO3 |
---|---|
Molekulargewicht |
261.11 g/mol |
IUPAC-Name |
5-bromo-1,2-dimethoxy-3-(methoxymethyl)benzene |
InChI |
InChI=1S/C10H13BrO3/c1-12-6-7-4-8(11)5-9(13-2)10(7)14-3/h4-5H,6H2,1-3H3 |
InChI-Schlüssel |
CISYIQLDVSGHPG-UHFFFAOYSA-N |
Kanonische SMILES |
COCC1=C(C(=CC(=C1)Br)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.